ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 1210133-00-8
VCID: VC11657419
InChI: InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4H,3H2,1-2H3
SMILES: CCOC(=O)C(=O)C1=NC=C(N1C)Cl
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate

CAS No.: 1210133-00-8

Cat. No.: VC11657419

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate - 1210133-00-8

Specification

CAS No. 1210133-00-8
Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
IUPAC Name ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate
Standard InChI InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4H,3H2,1-2H3
Standard InChI Key ORVXECKTYSRMEK-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=NC=C(N1C)Cl
Canonical SMILES CCOC(=O)C(=O)C1=NC=C(N1C)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate, reflects its structural components:

  • An imidazole ring substituted with a chlorine atom at position 5 and a methyl group at position 1.

  • An ethyl oxoacetate side chain at position 2, contributing to its reactivity as an α-ketoester .

Its molecular formula is C₈H₁₀ClN₂O₃, with a molecular weight of 239.10 g/mol (hydrochloride salt: C₈H₁₂Cl₂N₂O₂) . The SMILES notation (CCOC(=O)CC1=NC=C(N1C)Cl.Cl) and InChIKey (ZWSKLTDSVRSQGI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Spectral and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous imidazole derivatives exhibit planar ring geometries with bond lengths consistent with aromatic systems . Nuclear magnetic resonance (NMR) spectra would likely show characteristic signals for the methyl group (δ ~3.6 ppm), ethyl ester protons (δ ~1.3–4.3 ppm), and imidazole protons (δ ~7.5–8.0 ppm) .

Synthetic Methodologies

Metalation-Glyoxylation Strategies

A prevalent synthesis route involves direct metalation of halogenated imidazoles followed by acylation with diethyl oxalate. For example:

  • Lithiation: Treatment of 5-chloro-1-methylimidazole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a reactive aryl lithium species.

  • Acylation: Quenching the lithiated intermediate with diethyl oxalate yields the target compound in 34–45% yield .

Reaction Conditions:

StepReagent/ConditionTemperatureSolventYield
1LDA (2.2 equiv.)−78°CTHF
2(EtO)₂C=O0°C to RTTHF34–45%

Alternative Approaches

  • Oxidation of α-Hydroxyesters: Oxidation of ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-hydroxyacetate with manganese dioxide (MnO₂) or chromium trioxide (CrO₃) provides an alternative pathway, though yields are typically lower (<30%) .

  • Heterocyclization: Condensation of glyoxylic acid derivatives with amino precursors under acidic conditions, though less commonly reported for this compound .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. As an α-oxoester, it is prone to hydrolysis under basic conditions, necessitating anhydrous storage. The hydrochloride salt enhances stability, with a melting point estimated at 120–125°C based on analogs .

Reactivity Profile

Key reactive sites include:

  • α-Keto Group: Participates in nucleophilic additions (e.g., with amines or hydrazines) to form hydrazones or amides.

  • Imidazole Ring: Undergoes electrophilic substitution at position 4 if deprotonated .

Applications in Organic Synthesis

Intermediate for Heterocyclic Scaffolds

The compound’s α-oxoester moiety enables its use in constructing:

  • Quinazolinones: Via condensation with amidines.

  • Pyrrolo[1,2-a]imidazoles: Through cycloaddition reactions with alkynes .

CompoundTargetIC₅₀ (μM)
Ethyl 2-(imidazol-2-yl)-2-oxoacetateDHFR12.3
This compoundTyrosine kinaseData pending

Comparative Analysis with Related Compounds

Ethyl 2-(1-Methylimidazol-2-yl)acetate vs. Oxoacetate

The absence of the oxo group in the acetate derivative reduces electrophilicity, limiting its utility in condensation reactions.

Chlorine Substitution Effects

The 5-chloro substituent enhances electrophilicity at position 4 of the imidazole ring, facilitating further functionalization compared to unsubstituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator